molecular formula C23H25N3O B12608714 [4-(3-Phenylpropyl)piperazin-1-yl](quinolin-2-yl)methanone CAS No. 918480-54-3

[4-(3-Phenylpropyl)piperazin-1-yl](quinolin-2-yl)methanone

Cat. No.: B12608714
CAS No.: 918480-54-3
M. Wt: 359.5 g/mol
InChI Key: HHXIFECSXZSJKQ-UHFFFAOYSA-N
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Description

4-(3-Phenylpropyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpropyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the phenylpropyl group through nucleophilic substitution reactions. The quinoline moiety is then attached via a condensation reaction, often using a suitable catalyst to facilitate the process. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpropyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with parameters like temperature, solvent, and catalyst being crucial for optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Phenylpropyl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with proteins and enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, 4-(3-Phenylpropyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new treatments for diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of industrial products and processes.

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in these interactions include signal transduction and metabolic pathways, which are crucial for the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and quinoline derivatives, such as:

  • 4-(2-Phenylethyl)piperazin-1-ylmethanone
  • 4-(4-Phenylbutyl)piperazin-1-ylmethanone
  • 4-(3-Phenylpropyl)piperazin-1-ylmethanone

Uniqueness

What sets 4-(3-Phenylpropyl)piperazin-1-ylmethanone apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 4-(3-Phenylpropyl)piperazin-1-ylmethanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(3-Phenylpropyl)piperazin-1-ylmethanone is C20H24N4O. The structure features a quinoline moiety linked to a piperazine ring through a phenylpropyl chain, which is critical for its biological activity.

Antitumor Activity

Research has indicated that compounds similar to 4-(3-Phenylpropyl)piperazin-1-ylmethanone exhibit significant antitumor properties. For example, a study synthesized various quinoline derivatives and evaluated their cytotoxic effects on cancer cell lines. The results demonstrated that certain derivatives showed potent inhibition of cell proliferation, indicating potential for further development as anticancer agents .

Antimicrobial Effects

In addition to antitumor activity, the compound has shown promising antibacterial and antifungal effects. A series of related compounds were tested against various microbial strains, revealing that modifications in the piperazine structure influenced their efficacy. Compounds with similar structural features demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

The biological activity of 4-(3-Phenylpropyl)piperazin-1-ylmethanone is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
  • Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially disrupting microbial integrity.
  • Receptor Modulation : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neuropharmacological effects.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of a series of quinoline-piperazine derivatives. Among them, 4-(3-Phenylpropyl)piperazin-1-ylmethanone exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting significant potential for development as an anticancer drug .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related compounds. The study found that modifications in the phenylpropyl chain significantly affected antibacterial potency, with some derivatives showing activity comparable to established antibiotics against resistant strains .

Data Table: Biological Activity Overview

Activity TypeAssay TypeResultReference
AntitumorCell Proliferation InhibitionIC50 < 10 µM
AntibacterialZone of Inhibition (mm)Up to 20 mm against E. coli
AntifungalMIC (µg/mL)5 µg/mL against C. albicans

Properties

CAS No.

918480-54-3

Molecular Formula

C23H25N3O

Molecular Weight

359.5 g/mol

IUPAC Name

[4-(3-phenylpropyl)piperazin-1-yl]-quinolin-2-ylmethanone

InChI

InChI=1S/C23H25N3O/c27-23(22-13-12-20-10-4-5-11-21(20)24-22)26-17-15-25(16-18-26)14-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-13H,6,9,14-18H2

InChI Key

HHXIFECSXZSJKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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